Cas no 2097867-01-9 (2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)
![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline structure](https://ja.kuujia.com/scimg/cas/2097867-01-9x500.png)
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline 化学的及び物理的性質
名前と識別子
-
- F6476-4071
- 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
- phenyl-[2-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)phenyl]methanone
- 2097867-01-9
- AKOS040697904
- 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
-
- インチ: 1S/C26H21N3O3/c30-25(18-8-2-1-3-9-18)20-10-4-5-11-21(20)26(31)29-15-14-19(17-29)32-24-16-27-22-12-6-7-13-23(22)28-24/h1-13,16,19H,14-15,17H2
- InChIKey: SSXIYYIVIXTNBS-UHFFFAOYSA-N
- SMILES: O(C1C=NC2C=CC=CC=2N=1)C1CN(C(C2=CC=CC=C2C(C2C=CC=CC=2)=O)=O)CC1
計算された属性
- 精确分子量: 423.15829154g/mol
- 同位素质量: 423.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 665
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.4Ų
- XLogP3: 4.2
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-4071-40mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 40mg |
$140.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-2μmol |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 2μl |
$57.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-2mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 2mg |
$59.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-5mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 5mg |
$69.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-30mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 30mg |
$119.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-50mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 50mg |
$160.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-3mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 3mg |
$63.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-75mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 75mg |
$208.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-100mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 100mg |
$248.0 | 2023-05-12 | |
Life Chemicals | F6476-4071-15mg |
2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097867-01-9 | 90%+ | 15mg |
$89.0 | 2023-05-12 |
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxalineに関する追加情報
Compound Introduction: 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS No. 2097867-01-9)
The compound 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, identified by the CAS number 2097867-01-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research and development in medicinal chemistry.
At the core of this compound's structure lies a quinoxaline moiety, which is a heterocyclic aromatic ring system known for its broad spectrum of biological activities. Quinoxalines have been extensively studied for their potential in various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The presence of the pyrrolidin-3-yl group in the molecule introduces additional complexity and functionality, enhancing its interactions with biological targets.
The 2-benzoylbenzoyl substituent further modulates the electronic and steric properties of the molecule, influencing its solubility, bioavailability, and overall pharmacokinetic profile. This particular substitution pattern has been strategically designed to optimize binding affinity and selectivity towards specific biological receptors. The combination of these structural elements contributes to the compound's unique pharmacological profile, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the inherent properties of quinoxaline derivatives. The compound 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has been investigated for its potential role in modulating various cellular pathways associated with disease progression. Preliminary studies suggest that this molecule exhibits inhibitory activity against several key enzymes and receptors implicated in cancer, inflammation, and neurodegenerative disorders.
The< strong>pyrrolidin-3-yl moiety, in particular, has been shown to enhance the binding affinity of quinoxaline derivatives to their target proteins. This interaction is critical for achieving the desired therapeutic effect. The benzoylbenzoyl group further contributes to the molecule's stability and bioavailability, ensuring efficient delivery to target tissues. These structural features collectively contribute to the compound's potential as a lead candidate for drug development.
One of the most compelling aspects of this compound is its potential application in oncology research. Quinoxaline derivatives have demonstrated promising results in preclinical studies as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has been optimized to enhance its binding affinity towards these targets, potentially leading to more effective anticancer therapies.
In addition to its oncological applications, this compound has also shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. The ability of 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.
The< strong>quinoxaline core of the molecule has also been explored for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates and oxidative stress. Studies indicate that quinoxaline derivatives can interfere with these pathological processes by inhibiting key enzymes involved in protein misfolding and aggregation. The< strong>pyrrolidin-3-yl group may play a crucial role in enhancing these neuroprotective effects by improving blood-brain barrier penetration.
The synthesis of< strong>2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the< strong>pyrrolidin-3-yl and< strong>2-benzoylbenzoyl substituents at specific positions on the quinoxaline core. These synthetic strategies have been optimized to minimize side reactions and maximize the formation of the desired product.
The pharmacokinetic properties of this compound have been carefully evaluated through preclinical studies conducted in vitro and in vivo. These studies have provided valuable insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. The< strong>benzoylbenzoyl group appears to enhance solubility and bioavailability, while the< strong/pyrrolidin-3-yl< strong>> group may contribute to metabolic stability. These findings are crucial for determining optimal dosing regimens and formulation strategies for future clinical trials.
In conclusion,< strong >2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yloxy}]quinoxaline (CAS No.
2097867–01–9)< strong >is a promising pharmacological agent with diverse therapeutic applications.< strong > Its unique structural features,
including the presence of quinoxaline,
pyrrolidin–3–yl,
and 2–benzoylbenzoyl substituents,
contribute
to
its
potent biological activities.
Further research is warranted
to fully explore
its
therapeutic potential
and develop novel
drugs based on this scaffold.
The advancements
made
in understanding
the structure–activity relationships
of this compound will undoubtedly influence future drug design efforts.
2097867-01-9 (2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline) Related Products
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 2138419-01-7(5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 2171796-19-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid)
- 53439-81-9(benzo[c][1,8]naphthyridin-6(5H)-one)
- 1171838-47-3(6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 1805197-81-2(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)
- 2228557-70-6(3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)
- 947275-74-3(tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate)
- 1308649-27-5(1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid)




